(+)-Dinol

Description

Properties

IUPAC Name |

[(4S,5S)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWADMRIAKWGVBF-CXNSMIOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444588 | |

| Record name | (+)-DINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137365-16-3 | |

| Record name | (+)-DINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (+)-Dinol (CAS 137365-16-3)

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound. Given its classification as a TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) derivative, its primary role is not in direct biological signaling pathways but as a chiral auxiliary in asymmetric synthesis. This document outlines its structural features, relevant experimental protocols for its synthesis and application, and a logical workflow for its use in creating stereochemically defined molecules.

Core Structure and Properties

This compound, with the systematic name (4S,5S)-2,2-dimethyl-α⁴,α⁴,α⁵,α⁵-tetra(naphthalen-2-yl)-1,3-dioxolane-4,5-dimethanol, is a C₂-symmetric chiral diol.[1] Its rigid structure, derived from L-tartaric acid, and the sterically demanding naphthyl groups create a well-defined chiral environment, making it an effective tool for inducing stereoselectivity in chemical reactions.

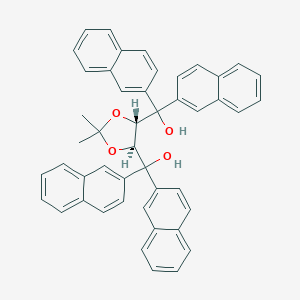

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 137365-16-3 | [2] |

| Molecular Formula | C₄₇H₃₈O₄ | [2] |

| Molecular Weight | 666.80 g/mol | [2] |

| Synonyms | (+)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-D-threitol | [3] |

| Appearance | White to off-white powder | |

| Chirality | (4S,5S) | [1] |

Role in Asymmetric Synthesis

As a TADDOL derivative, this compound functions as a chiral auxiliary or ligand. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed, yielding an enantiomerically enriched product. The general workflow for utilizing a chiral auxiliary like this compound is depicted below.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of this compound are not widely published. However, general procedures for the synthesis of TADDOLs and their use in common asymmetric reactions are well-established and directly applicable.

Synthesis of this compound

The synthesis of TADDOLs like this compound generally follows a two-step procedure starting from a dialkyl tartrate.[4]

-

Acetonide Protection: (L)-Dimethyl tartrate is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to form the corresponding 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate. This step protects the diol functionality.

-

Grignard Reaction: The resulting diester is then treated with an excess of 2-naphthylmagnesium bromide (a Grignard reagent) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The Grignard reagent adds to the carbonyl groups of the ester, and subsequent aqueous workup yields this compound.[4]

Representative Application: Enantioselective Addition of Diethylzinc to Aldehydes

TADDOLs are frequently used as chiral ligands in the enantioselective addition of organozinc reagents to aldehydes.[5] The following is a general protocol.

-

Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), this compound (0.2 equivalents) is dissolved in an anhydrous solvent such as toluene. To this solution, titanium(IV) isopropoxide (2.0 equivalents) is added, and the mixture is stirred at room temperature for one hour to form the chiral titanium-TADDOLate complex.

-

Addition Reaction: The aldehyde (1.0 equivalent) is added to the catalyst solution. The reaction mixture is then cooled to a low temperature (e.g., -30 °C). Diethylzinc (1.2 equivalents) is added dropwise, and the reaction is stirred at this temperature until completion (monitored by TLC).

-

Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched secondary alcohol.

Concluding Remarks

This compound is a specialized chiral auxiliary belonging to the well-established TADDOL family of compounds. Its utility lies in its ability to induce chirality in a predictable manner during chemical synthesis. While direct interactions with biological signaling pathways are not its intended application, its role in the stereocontrolled synthesis of complex molecules, including potential drug candidates, makes it a valuable tool for researchers in drug development and organic chemistry. The experimental protocols provided herein are representative of the synthesis and application of this class of compounds and can be adapted for specific research needs.

References

The Cornerstone of Chirality: An In-depth Technical Guide to the Discovery and Synthesis of Chiral Diols

For Researchers, Scientists, and Drug Development Professionals

Chiral diols are fundamental building blocks in the world of stereoselective organic synthesis. Their defined three-dimensional arrangement of hydroxyl groups serves as a powerful tool for inducing chirality in a vast array of chemical transformations. The presence of these vicinal or non-vicinal diol moieties is a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals, where specific stereoisomers are often responsible for the desired biological activity. This technical guide provides a comprehensive overview of the seminal discoveries and core synthetic methodologies for accessing enantiomerically pure diols, complete with quantitative data, detailed experimental protocols, and visualizations of their application in the synthesis of complex molecules.

Core Synthetic Methodologies: A Comparative Overview

The stereoselective synthesis of chiral diols has been a significant focus of chemical research for decades, leading to the development of several robust and highly efficient methods. The following sections detail the most prominent of these strategies, with a comparative analysis of their substrate scope, efficiency, and stereoselectivity.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a landmark reaction in organic synthesis that allows for the enantioselective preparation of 1,2-diols from prochiral olefins.[1] This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the dihydroxylation to a specific face of the double bond.[1][2] The commercially available "AD-mix" reagents, AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL and (DHQD)₂PHAL, respectively), and a stoichiometric oxidant (potassium ferricyanide) in a buffered solution.[1]

Table 1: Performance of Sharpless Asymmetric Dihydroxylation with Various Olefins [2][3][4][5]

| Olefin Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Styrene | (DHQD)₂PHAL | 98 | 97 |

| trans-Stilbene | (DHQD)₂PHAL | 95 | >99 |

| cis-Stilbene | (DHQD)₂PHAL | 92 | 95 |

| 1-Hexene | (DHQD)₂PHAL | 85 | 94 |

| Cyclohexene | (DHQD)₂PHAL | 97 | 98 |

| α-Methylstyrene | (DHQD)₂PHAL | 90 | 92 |

Jacobsen-Katsuki Epoxidation and Subsequent Hydrolysis

The Jacobsen-Katsuki epoxidation provides a powerful method for the enantioselective synthesis of epoxides from unfunctionalized alkenes.[6][7] This reaction employs a chiral manganese-salen complex as the catalyst and a terminal oxidant, such as sodium hypochlorite.[6][7] The resulting chiral epoxides can then be readily hydrolyzed under either acidic or basic conditions to afford the corresponding trans-1,2-diols.[8]

Table 2: Performance of Jacobsen-Katsuki Epoxidation/Hydrolysis for Chiral Diol Synthesis [6][8][9]

| Alkene Substrate | Catalyst | Epoxidation Yield (%) | Epoxidation ee (%) | Diol Yield (%) |

| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | 88 | 97 | >95 |

| Indene | (R,R)-Jacobsen's Catalyst | 92 | 98 | >95 |

| 1-Phenylcyclohexene | (R,R)-Jacobsen's Catalyst | 85 | 96 | >95 |

| Dihydronaphthalene | (R,R)-Jacobsen's Catalyst | 90 | 98 | >95 |

| Styrene | (R,R)-Jacobsen's Catalyst | 84 | 92 | >95 |

Corey-Bakshi-Shibata (CBS) Reduction of α-Hydroxy Ketones

The Corey-Bakshi-Shibata (CBS) reduction is a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[10][11][12] This reaction utilizes a chiral oxazaborolidine catalyst, typically derived from proline, and a borane source.[10][11] For the synthesis of chiral diols, the CBS reduction can be effectively applied to α-hydroxy ketones, providing access to 1,2-diols with excellent stereocontrol.

Table 3: Performance of CBS Reduction for Chiral Diol Synthesis [10][13]

| α-Hydroxy Ketone Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 2-Hydroxyacetophenone | (S)-CBS | 95 | - | 97 |

| 1-Hydroxy-2-butanone | (S)-CBS | 92 | - | 95 |

| 3-Hydroxy-2-butanone | (S)-CBS | 90 | 98:2 | 98 |

| 2-Hydroxycyclohexanone | (S)-CBS | 96 | 99:1 | >99 |

| 1-Hydroxy-1-phenyl-2-propanone | (S)-CBS | 93 | 95:5 | 96 |

Enzymatic Synthesis of Chiral Diols

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral diols.[14] Enzymes such as oxidoreductases (e.g., alcohol dehydrogenases), lyases, epoxide hydrolases, and dioxygenases offer exquisite stereoselectivity under mild reaction conditions.[14] Oxidoreductases can catalyze the stereoselective reduction of dicarbonyl compounds to chiral diols, while epoxide hydrolases can perform the enantioselective hydrolysis of racemic epoxides to yield enantiopure diols and unreacted epoxides.

Table 4: Performance of Enzymatic Methods for Chiral Diol Synthesis [15][16]

| Substrate | Enzyme | Reaction Type | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| 2,5-Hexanedione | Alcohol Dehydrogenase | Di-carbonyl Reduction | (2S,5S)-Hexanediol | 98 | >99 |

| 1-Phenyl-1,2-propanedione | Carbonyl Reductase | Di-carbonyl Reduction | (1R,2R)-1-Phenyl-1,2-propanediol | 95 | >99 |

| rac-Styrene Oxide | Epoxide Hydrolase | Kinetic Resolution | (R)-1-Phenylethane-1,2-diol | 48 | 98 |

| rac-1,2-Epoxyoctane | Epoxide Hydrolase | Kinetic Resolution | (R)-1,2-Octanediol | 49 | >99 |

| Indene | Dioxygenase | Dihydroxylation | cis-(1S,2R)-Indandiol | >90 | >98 |

Experimental Protocols

Sharpless Asymmetric Dihydroxylation of Styrene

Materials:

-

AD-mix-β (1.4 g per 1 mmol of olefin)

-

tert-Butanol (5 mL per 1 mmol of olefin)

-

Water (5 mL per 1 mmol of olefin)

-

Styrene (1 mmol)

-

Sodium sulfite (1.5 g)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, a mixture of tert-butanol and water (1:1, 10 mL) is stirred at room temperature.

-

AD-mix-β (1.4 g) is added, and the mixture is stirred until the two phases are clear and the aqueous phase is yellow.

-

The mixture is cooled to 0°C in an ice bath.

-

Styrene (1 mmol) is added, and the reaction mixture is stirred vigorously at 0°C.

-

The reaction progress is monitored by TLC. Upon completion, solid sodium sulfite (1.5 g) is added, and the mixture is stirred for 1 hour at room temperature.

-

The reaction mixture is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with 1 M NaOH, water, and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude diol, which can be purified by column chromatography.

Jacobsen-Katsuki Epoxidation of cis-β-Methylstyrene and Subsequent Hydrolysis

Materials:

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]

-

cis-β-Methylstyrene

-

Dichloromethane (CH₂Cl₂)

-

Sodium hypochlorite solution (commercial bleach, buffered to pH 11)

-

4-Phenylpyridine N-oxide (4-PPNO)

-

Sulfuric acid (0.5 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure: Part 1: Epoxidation

-

To a solution of cis-β-methylstyrene (1 mmol) in dichloromethane (5 mL) is added 4-phenylpyridine N-oxide (0.25 mmol).

-

(R,R)-Jacobsen's catalyst (0.02 mmol) is added to the solution.

-

The mixture is cooled to 0°C, and buffered sodium hypochlorite solution (1.5 mL) is added dropwise with vigorous stirring.

-

The reaction is stirred at 0°C and monitored by TLC.

-

Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 5 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the crude epoxide.

Part 2: Hydrolysis

-

The crude epoxide is dissolved in a mixture of diethyl ether (5 mL) and water (5 mL).

-

0.5 M sulfuric acid (0.5 mL) is added, and the mixture is stirred vigorously at room temperature until the epoxide is consumed (monitored by TLC).

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 5 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to afford the crude trans-diol, which can be purified by chromatography.

CBS Reduction of 2-Hydroxyacetophenone

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, 2 M in THF)

-

2-Hydroxyacetophenone

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid

Procedure:

-

A solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of 1 M solution) in anhydrous THF (2 mL) is cooled to -20°C under an argon atmosphere.

-

Borane-dimethyl sulfide complex (0.6 mmol, 0.3 mL of 2 M solution) is added dropwise, and the mixture is stirred for 10 minutes.

-

A solution of 2-hydroxyacetophenone (1 mmol) in anhydrous THF (3 mL) is added dropwise over 30 minutes.

-

The reaction is stirred at -20°C for 1-2 hours, monitoring by TLC.

-

The reaction is quenched by the slow addition of methanol (1 mL).

-

The mixture is warmed to room temperature, and 1 M HCl (2 mL) is added.

-

The mixture is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude diol can be purified by flash chromatography.

Enzymatic Reduction of 2,5-Hexanedione

Materials:

-

Alcohol dehydrogenase (ADH) from a suitable source (e.g., Rhodococcus ruber)

-

Nicotinamide adenine dinucleotide (NADH) or a cofactor regeneration system (e.g., isopropanol and a secondary ADH)

-

2,5-Hexanedione

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a temperature-controlled vessel, 2,5-hexanedione (1 mmol) is dissolved in phosphate buffer (20 mL).

-

NADH (1.2 mmol) and the alcohol dehydrogenase (a specified amount, e.g., 10 mg) are added. (Alternatively, a catalytic amount of NAD⁺ and a cofactor regeneration system are used).

-

The reaction mixture is gently agitated at a controlled temperature (e.g., 30°C).

-

The reaction progress is monitored by GC or HPLC.

-

Upon completion, the reaction mixture is saturated with NaCl and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the chiral diol.

Applications in Drug Development

The utility of chiral diols as key intermediates in the synthesis of pharmaceuticals is well-established. Their stereochemically defined structures are often crucial for the efficacy and safety of the final drug substance.

Synthesis of Atorvastatin (Lipitor®)

Atorvastatin, the active ingredient in Lipitor®, is a blockbuster drug used to lower cholesterol. A key structural feature of atorvastatin is a chiral 1,3-diol side chain. The synthesis of this fragment often relies on the stereoselective reduction of a β-ketoester, which can be achieved through various methods, including enzymatic reductions or substrate-controlled reductions of a precursor containing a chiral auxiliary.

Synthesis of HIV Protease Inhibitors

Chiral diols and their derivatives, such as amino diols, are critical components of many HIV protease inhibitors, including Indinavir and Ritonavir. The stereochemistry of these diol-like fragments is essential for their ability to bind to the active site of the HIV protease enzyme and inhibit its function, thereby preventing viral replication.[17]

The synthesis of Indinavir, for instance, involves a key chiral cis-1,2-indandiol intermediate, which can be produced with high enantiomeric purity through the enzymatic dihydroxylation of indene using dioxygenase enzymes.[17]

The synthesis of Ritonavir also relies on a chiral diamino alcohol core. This key intermediate can be synthesized through various routes, often involving the opening of a chiral epoxide or the reduction of a chiral amino ketone.

References

- 1. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. york.ac.uk [york.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 8. DIAL : download document [dial.uclouvain.be]

- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 11. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 13. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic synthesis of chiral 1-phenyl-1,2- and 1,3-diols via chiral epoxy alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. Microbial conversion of indene to indandiol: a key intermediate in the synthesis of CRIXIVAN - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Dinol: A Chiral Auxiliary for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dinol, systematically known as (+)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-D-threitol, is a C₂-symmetric chiral diol belonging to the TADDOL family of chiral auxiliaries. Its rigid structure, featuring four bulky naphthyl groups, creates a well-defined chiral environment, making it a highly effective ligand for mediating a variety of enantioselective transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and application, and a discussion of its role in modern asymmetric synthesis.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | (+)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-D-threitol | [1] |

| CAS Number | 137365-16-3 | [1] |

| Molecular Formula | C₄₇H₃₈O₄ | [1] |

| Molecular Weight | 666.80 g/mol | [1] |

| Melting Point | 214-216 °C | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in many common organic solvents such as toluene, THF, and dichloromethane. | |

| Chirality | C₂-symmetric chiral diol |

Synthesis of this compound

The synthesis of this compound and its analogues, known as TADDOLs, was pioneered by Seebach and coworkers. The general and highly modular synthetic route involves the reaction of a tartrate-derived acetal or ketal with an excess of an organometallic reagent, in this case, a naphthyl Grignard reagent.

General Experimental Protocol for TADDOL Synthesis

This protocol is a generalized procedure based on the synthesis of TADDOLs as described by Seebach et al. and is applicable for the preparation of this compound.[1]

Step 1: Preparation of the Grignard Reagent (2-Naphthylmagnesium Bromide) In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon). A small crystal of iodine can be added to initiate the reaction. A solution of 2-bromonaphthalene in anhydrous THF is then added dropwise to the magnesium suspension. The reaction mixture is typically heated to reflux to ensure complete formation of the Grignard reagent.

Step 2: Reaction with the Chiral Tartrate Derivative The Grignard reagent solution is cooled, and a solution of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester in anhydrous THF is added dropwise at a low temperature (e.g., -78 °C to 0 °C). The reaction is highly exothermic and requires careful temperature control.

Step 3: Work-up and Purification After the addition is complete, the reaction mixture is stirred for several hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure this compound.

Synthesis Workflow

References

The Pivotal Role of Chiral Diols in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral diols are a critical class of organic compounds that have become indispensable tools in the field of asymmetric synthesis. Their importance lies in their ability to create a chiral environment, enabling the stereoselective formation of one enantiomer of a product over the other. This high degree of stereocontrol is paramount in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules where the desired therapeutic effect is often associated with a single enantiomer.[1][2][3] Chiral diols exert their influence in asymmetric transformations through three primary roles: as chiral auxiliaries, as chiral ligands for metal catalysts, and as organocatalysts.[1][4][5] This technical guide provides an in-depth exploration of these roles, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to illustrate the core principles of their application.

Core Concepts: How Chiral Diols Induce Asymmetry

The efficacy of chiral diols in asymmetric synthesis stems from their well-defined three-dimensional structures. C2-symmetric diols, such as BINOL (1,1'-bi-2-naphthol) and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), are particularly prominent due to their ability to form rigid and predictable chiral environments.[2][4] This structural rigidity minimizes conformational flexibility, leading to higher levels of enantioselectivity.[6] The hydroxyl groups of the diol can coordinate to metal centers or interact with substrates through hydrogen bonding, effectively creating a chiral pocket that dictates the facial selectivity of a reaction.[2][5]

Chiral Diols as Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[7] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Chiral 1,2- and 1,3-diols are commonly used to form chiral acetals or ketals with prochiral aldehydes or ketones.[1] The bulky framework of the diol then shields one face of the molecule, forcing the incoming reagent to attack from the less sterically hindered face.[1]

Logical Workflow for Asymmetric Synthesis Using a Chiral Auxiliary

Caption: Logical workflow for employing a chiral diol as a chiral auxiliary.

Chiral Diols as Ligands in Asymmetric Catalysis

The most widespread application of chiral diols is as ligands in metal-catalyzed asymmetric reactions.[1][2] The diol coordinates to a metal center (e.g., titanium, aluminum, copper) to form a chiral Lewis acid catalyst.[1][8] This catalyst then activates a substrate and controls the stereochemical outcome of the reaction.[1] Privileged ligands like BINOL and TADDOL have demonstrated remarkable versatility and effectiveness across a broad spectrum of transformations.[2][4]

General Catalytic Cycle for a Chiral Diol-Metal Complex

Caption: Generalized catalytic cycle for a chiral diol-metal catalyzed reaction.

Chiral Diols as Organocatalysts

In recent years, chiral diols have also emerged as powerful organocatalysts, operating without a metal center.[5][9] In this role, the hydroxyl groups of the diol typically activate substrates through hydrogen bonding interactions.[5] This mode of activation is particularly effective in reactions involving carbonyl compounds and organoboron reagents.[9][10] BINOL and its derivatives are frequently employed as Brønsted acid catalysts.[5]

Key Applications and Quantitative Data

Chiral diols have been successfully applied to a wide range of asymmetric transformations. The following tables summarize representative quantitative data for some of the most important reactions.

Table 1: Asymmetric Diels-Alder Reactions

| Diol/Ligand | Metal/Catalyst | Diene | Dienophile | Yield (%) | ee (%) | Reference |

| TADDOL | TiCl₂(O-i-Pr)₂ | Cyclopentadiene | N-Acryloyloxazolidinone | 91 | 98 | [4] |

| (R)-BINOL | AlMe₃ | Danishefsky's Diene | Benzaldehyde | 88 | 95 | [11] |

| TADDOL | - (H-bonding) | Aminosiloxydiene | Acrolein | Good | up to 99 | [12] |

Table 2: Asymmetric Aldol Reactions

| Diol/Ligand | Metal/Catalyst | Aldehyde | Nucleophile | Yield (%) | ee (%) | Reference |

| (R)-BINOL | Ti(O-i-Pr)₄ | Benzaldehyde | Silyl enol ether | - | up to 98 | [2] |

| Proline-derived | Cu(OTf)₂ | p-Nitrobenzaldehyde | Cyclohexanone | 98 | >99 | [3] |

Table 3: Asymmetric Epoxidation of Allylic Alcohols (Sharpless Epoxidation)

| Diol/Ligand | Metal/Catalyst | Substrate | Yield (%) | ee (%) | Reference |

| (+)-Diethyl Tartrate (DET) | Ti(O-i-Pr)₄/t-BuOOH | Geraniol | 70-80 | >95 | [13][14] |

| (-)-Diethyl Tartrate (DET) | Ti(O-i-Pr)₄/t-BuOOH | (E)-Stilbene | High | >90 | [15] |

Table 4: Asymmetric Grignard Additions to Aldehydes

| Diol/Ligand | Metal/Catalyst | Aldehyde | Grignard Reagent | Yield (%) | ee (%) | Reference |

| Chiral Diamine Ligand | - | Benzaldehyde | PhMgBr | 91 | 95 | [16] |

| (R)-H₈-BINOL | Ti(IV) | Various Aldehydes | Triaryl aluminum | up to 91 | up to 97 | [17] |

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for key asymmetric reactions utilizing chiral diols.

Protocol 1: Asymmetric Diels-Alder Reaction Catalyzed by a TADDOL-Titanium Complex

Reaction: Cyclopentadiene + N-Acryloyloxazolidinone

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral TADDOL ligand (0.2 eq) in anhydrous toluene. Cool the solution to 0 °C and add titanium(IV) isopropoxide (Ti(OiPr)₄) (0.2 eq) via syringe. Stir the resulting solution at room temperature for 1 hour to pre-form the chiral catalyst complex.[2]

-

Reaction Execution: Cool the catalyst solution to -78 °C. Add the N-acryloyloxazolidinone (1.0 eq) to the solution. After stirring for 10 minutes, add freshly distilled cyclopentadiene (3.0 eq) dropwise. Stir the reaction mixture at -78 °C for 3-6 hours, monitoring for completion by TLC.[2]

-

Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the mixture with dichloromethane (DCM) (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]

-

Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Sharpless Asymmetric Epoxidation of an Allylic Alcohol

Reaction: Epoxidation of (E)-Stilbene

-

Preparation: To a flame-dried, argon-purged flask, add a solution of (+)-diethyl tartrate (6.0 mol%) in anhydrous dichloromethane (CH₂Cl₂) at -20 °C. Add titanium(IV) isopropoxide (Ti(OiPr)₄) (5.0 mol%) and stir for 30 minutes. Add a solution of the allylic alcohol ((E)-stilbene, 1.0 eq) in CH₂Cl₂.[15][18]

-

Reaction Execution: Add tert-butyl hydroperoxide (t-BuOOH) (1.5 eq, 5.5 M in decane) dropwise while maintaining the temperature at -20 °C. Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.[18]

-

Work-up and Isolation: Quench the reaction by adding water. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the resulting mixture through Celite, washing with CH₂Cl₂. Wash the filtrate with a saturated aqueous solution of NaCl. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude epoxide by flash chromatography.[18]

-

Analysis: Determine the yield and measure the enantiomeric excess (ee) by chiral HPLC or by NMR analysis of a Mosher's ester derivative.[15]

General Experimental Workflow for Asymmetric Catalysis

Caption: General experimental workflow for asymmetric catalysis.[2]

Signaling Pathways: The Mechanism of Stereoselection

Understanding the mechanism by which chiral diols control stereoselectivity is crucial for rational catalyst design and optimization.

Mechanism of Sharpless Asymmetric Epoxidation

The Sharpless epoxidation proceeds through a well-defined catalytic cycle involving a dimeric titanium-tartrate complex. For simplicity, a monomeric representation is often used to illustrate the key steps.

Caption: Simplified catalytic cycle for the Sharpless Asymmetric Epoxidation.[18][19][20]

The allylic alcohol substrate displaces an isopropoxide ligand on the titanium center, anchoring the alkene in close proximity to the chiral tartrate ligand.[18] Tert-butyl hydroperoxide then coordinates to the titanium, and the chiral environment dictated by the tartrate directs the delivery of the oxygen atom to one face of the double bond.[19] The choice of (+)- or (-)-tartrate determines which enantiomer of the epoxide is formed.[13]

Conclusion

Chiral diols are a versatile and powerful class of molecules that have fundamentally advanced the field of asymmetric synthesis.[1] Their ability to function as effective chiral auxiliaries, ligands, and organocatalysts has enabled the efficient and highly selective synthesis of a vast array of complex chiral molecules.[1][5] The continued development of novel chiral diol scaffolds and their application in new synthetic methodologies promises to further expand the capabilities of chemists in academia and industry, particularly in the crucial area of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Chiral Diol-Based Organocatalysts in Enantioselective Reactions [mdpi.com]

- 10. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pnas.org [pnas.org]

- 13. chemistnotes.com [chemistnotes.com]

- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. scribd.com [scribd.com]

- 17. Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. orgosolver.com [orgosolver.com]

- 19. Sharpless Epoxidation [organic-chemistry.org]

- 20. dalalinstitute.com [dalalinstitute.com]

An In-depth Technical Guide to (+)-Dinol and its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dinol, systematically known as (+)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-D-threitol, is a chiral diol belonging to the TADDOL family of ligands.[1][2] TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are C2-symmetric chiral diols derived from tartaric acid, which have found extensive applications as versatile auxiliaries and ligands in asymmetric synthesis.[3][4] While specific research applications for this compound itself are not extensively documented in peer-reviewed literature, its structural analogy to the well-studied TADDOLs suggests a significant potential in various enantioselective catalytic transformations. This guide will detail the known properties of this compound and explore its potential research applications by drawing parallels with established TADDOL-catalyzed reactions.

Core Compound Properties of this compound

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 137365-16-3 | [1] |

| Molecular Formula | C₄₇H₃₈O₄ | [1] |

| Molecular Weight | 666.80 g/mol | [1] |

| Appearance | White to off-white powder | |

| Storage Temperature | 2-8°C | [2] |

| Predicted pKa | 12.14 ± 0.29 | [2] |

Potential Research Applications in Asymmetric Catalysis

Based on the extensive research on TADDOLs, this compound is expected to be a highly effective chiral ligand for the formation of chiral Lewis acid catalysts. These catalysts can facilitate a wide range of enantioselective reactions, crucial for the synthesis of chiral molecules in the pharmaceutical and agrochemical industries.[4][5]

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. Chiral Lewis acids derived from TADDOLs have been shown to effectively catalyze this reaction, yielding products with high diastereo- and enantioselectivity.[5][6] The TADDOL-metal complex activates the dienophile, creating a chiral environment that directs the approach of the diene.

-

Potential Application: A Lewis acid catalyst generated in situ from this compound and a titanium(IV) precursor could be employed to catalyze the asymmetric Diels-Alder reaction between various dienes and dienophiles.

Representative Quantitative Data for TADDOL-Catalyzed Hetero-Diels-Alder Reaction

The following table presents data for the hetero-Diels-Alder reaction catalyzed by a TADDOL derivative, illustrating the potential efficacy of such ligands.[5]

| Entry | Diene | Aldehyde | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Danishefsky's Diene | Benzaldehyde | 10 | 95 | 92 |

| 2 | Danishefsky's Diene | p-Chlorobenzaldehyde | 10 | 98 | 94 |

| 3 | Danishefsky's Diene | p-Nitrobenzaldehyde | 10 | 99 | 96 |

| 4 | Danishefsky's Diene | Furfural | 10 | 85 | 88 |

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. TADDOL-based chiral Lewis acids have been utilized to catalyze asymmetric Mukaiyama-type aldol reactions, providing access to enantioenriched β-hydroxy ketones.[7][8]

-

Potential Application: A chiral complex of this compound with a suitable metal, such as titanium or tin, could be used to catalyze the reaction between silyl enol ethers and aldehydes with high enantioselectivity.

Representative Quantitative Data for TADDOL-Catalyzed Asymmetric Aldol Reaction

The following data is for an asymmetric aldol reaction catalyzed by a TADDOL-derived catalyst.[7]

| Entry | Aldehyde | Silyl Enol Ether | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Ketene silyl acetal of methyl acetate | 10 | 85 | 90 |

| 2 | Isobutyraldehyde | Ketene silyl acetal of methyl acetate | 10 | 82 | 95 |

| 3 | Benzaldehyde | Silyl enol ether of acetophenone | 10 | 91 | 88 |

The Michael addition is a widely used method for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Chiral catalysts derived from TADDOLs have been successfully employed in enantioselective Michael additions.[9]

-

Potential Application: this compound could be used to prepare a chiral catalyst for the asymmetric Michael addition of various nucleophiles, such as malonates or nitroalkanes, to enones or enals.

Representative Quantitative Data for TADDOL-derived Catalyst in Asymmetric Michael Addition

The table below shows representative results for the asymmetric Michael addition of diethyl malonate to chalcone catalyzed by a TADDOL-derived phase-transfer catalyst.[9]

| Entry | Michael Acceptor | Michael Donor | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Chalcone | Diethyl malonate | 5 | 92 | 85 |

| 2 | 2-Cyclohexen-1-one | Diethyl malonate | 5 | 88 | 91 |

Experimental Protocols (General)

While specific protocols for this compound are not available, the following are general procedures for asymmetric reactions using TADDOLs, which can be adapted for this compound.

This protocol describes a typical procedure for a TADDOL-Ti(IV) catalyzed Diels-Alder reaction.[5]

-

Catalyst Preparation (in situ):

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (0.1 mmol).

-

Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.

-

Add TiCl₂(OTf)₂ (0.1 mmol) and stir the mixture at room temperature for 1 hour.

-

-

Reaction:

-

Cool the catalyst solution to -78 °C.

-

Add the dienophile (1.0 mmol) and stir for 10 minutes.

-

Add the diene (1.2 mmol) dropwise over 5 minutes.

-

Stir the reaction mixture at -78 °C for 12-24 hours, monitoring by TLC.

-

-

Work-up and Isolation:

-

Quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Analysis:

-

Determine the yield and characterize the product by NMR and mass spectrometry.

-

Determine the enantiomeric excess by chiral HPLC or GC.

-

This protocol outlines a general procedure for a TADDOL-Ti(IV) catalyzed asymmetric aldol reaction.[5]

-

Catalyst Preparation (in situ):

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.2 mmol).

-

Add anhydrous dichloromethane (10 mL) and stir to dissolve.

-

Add Ti(OiPr)₄ (0.2 mmol) and stir at room temperature for 1 hour.

-

-

Reaction:

-

Cool the catalyst solution to -78 °C.

-

Add the aldehyde (1.0 mmol).

-

Add the silyl enol ether (1.2 mmol) dropwise.

-

Stir the reaction at -78 °C for 6 hours.

-

-

Work-up and Isolation:

-

Quench the reaction with a saturated aqueous solution of NH₄Cl (15 mL).

-

Warm to room temperature and extract with dichloromethane (3 x 20 mL).

-

Combine, dry, and concentrate the organic layers.

-

Purify by flash column chromatography.

-

-

Analysis:

-

Determine yield and characterize the product.

-

Determine enantiomeric excess by chiral HPLC.

-

Visualizations

Caption: General experimental workflow for asymmetric synthesis using this compound.

Caption: Postulated catalytic cycle for a this compound-Lewis acid catalyzed Diels-Alder reaction.

This compound, as a member of the TADDOL family of chiral ligands, holds significant promise for applications in asymmetric catalysis. While specific data on its performance is currently lacking in the scientific literature, the extensive success of its analogues provides a strong foundation for its potential use in a variety of enantioselective transformations, including Diels-Alder, aldol, and Michael reactions. The general protocols and representative data presented in this guide serve as a starting point for researchers interested in exploring the catalytic potential of this compound. Further research is warranted to fully elucidate the scope and limitations of this chiral ligand and to establish its utility in the synthesis of complex, enantioenriched molecules.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Chiral Ligands in Catalysis: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, the quest for enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. Asymmetric catalysis has emerged as a powerful and elegant strategy to achieve this goal, enabling the selective synthesis of one enantiomer over its mirror image. At the heart of this field lies the concept of the chiral ligand, a molecular architect that imparts its chirality to a metal center, thereby creating a chiral catalytic environment that directs the stereochemical outcome of a reaction. This technical guide provides a comprehensive overview of the core principles of chiral ligands in catalysis, their classification, and their application in key synthetic transformations, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Chiral ligands are optically active molecules that coordinate to a metal center, forming a chiral catalyst. This catalyst then interacts with a prochiral substrate in a way that favors the formation of one enantiomer of the product over the other. The effectiveness of a chiral ligand is typically measured by the enantiomeric excess (ee) of the product, which is a measure of the purity of the dominant enantiomer.[1] The design of effective chiral ligands is a complex task that requires a deep understanding of steric and electronic effects, as well as the geometry of the ligand-metal complex and the transition state of the reaction.

Classification of Chiral Ligands

Chiral ligands can be broadly classified based on their coordinating atoms and structural motifs. A logical relationship diagram illustrating this classification is provided below.

Key Asymmetric Transformations and Case Studies

The utility of chiral ligands is best demonstrated through their application in specific, highly enantioselective chemical transformations. The following sections detail three seminal examples, providing quantitative data and experimental methodologies.

Asymmetric Hydrogenation: The Synthesis of L-DOPA

The industrial synthesis of the anti-Parkinson's drug L-DOPA by Monsanto in the 1970s was a landmark achievement in asymmetric catalysis.[2] This process utilized a rhodium catalyst bearing the chiral diphosphine ligand, DiPAMP.[2] The key step involves the asymmetric hydrogenation of an enamide precursor to afford the desired L-enantiomer with high enantioselectivity.

Reaction Mechanism: The generally accepted mechanism for this type of rhodium-catalyzed asymmetric hydrogenation of enamides, elucidated by Halpern, involves the initial coordination of the olefinic substrate to the rhodium-diphosphine complex.[3] This is followed by the oxidative addition of hydrogen to the metal center, forming a dihydrido-rhodium(III) intermediate. Subsequent migratory insertion of one of the hydride ligands onto the coordinated double bond and reductive elimination of the product regenerates the rhodium(I) catalyst.[3]

Quantitative Data:

| Substrate | Ligand | Catalyst Loading (mol%) | Solvent | Pressure (psi) | ee (%) | Yield (%) |

| (Z)-α-acetamidocinnamic acid derivative | (R,R)-DiPAMP | 0.05-0.1 | Methanol/Isopropanol | 45 | 95 | Quantitative |

Experimental Protocol (Based on the Monsanto Process):

The industrial synthesis of L-DOPA via asymmetric hydrogenation is a well-established process.[2][4] A typical laboratory-scale procedure, based on the principles of the Monsanto process, would involve the following steps:

-

Catalyst Preparation: The catalyst precursor, often a rhodium-cyclooctadiene (COD) complex such as [Rh(COD)2]BF4, is dissolved in an appropriate solvent (e.g., methanol) in a glovebox or under an inert atmosphere. The chiral ligand, (R,R)-DiPAMP, is then added to this solution to form the active catalyst in situ.

-

Reaction Setup: The enamide substrate, (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid, is charged into a pressure-rated reactor. The solvent, typically a mixture of alcohols like methanol and isopropanol, is added, and the vessel is purged with an inert gas.

-

Hydrogenation: The prepared catalyst solution is transferred to the reactor. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 3 atm). The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) until the reaction is complete, which can be monitored by techniques such as TLC or HPLC.

-

Workup and Isolation: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The resulting residue contains the N-acetyl-L-DOPA product.

-

Hydrolysis: The N-acetyl protecting group is removed by acid hydrolysis (e.g., with HBr) to yield L-DOPA.

-

Purification: The final product is purified by crystallization to afford enantiomerically pure L-DOPA.

Rhodium-Catalyzed Asymmetric Conjugate Addition

The rhodium-catalyzed asymmetric conjugate addition of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds. The use of chiral diene ligands has proven to be highly effective in this transformation, affording products with excellent enantioselectivity.[5][6]

Quantitative Data:

The following table summarizes the results for the rhodium-catalyzed asymmetric conjugate addition of various arylboronic acids to 2-cyclohexen-1-one using a chiral diene ligand.[5]

| Entry | Arylboronic Acid (ArB(OH)2) | Ligand | Yield (%) | ee (%) |

| 1 | Phenyl | (R,R,R)-Diene | 98 | 99.5 |

| 2 | 4-Methoxyphenyl | (R,R,R)-Diene | 97 | >99.5 |

| 3 | 4-(Trifluoromethyl)phenyl | (R,R,R)-Diene | 99 | 99.2 |

| 4 | 2-Methylphenyl | (R,R,R)-Diene | 99 | 99.3 |

| 5 | 1-Naphthyl | (R,R,R)-Diene | 98 | 99.4 |

Experimental Protocol:

A representative experimental procedure for the rhodium-catalyzed asymmetric conjugate addition is as follows:[5]

-

Catalyst Preparation: In a glovebox, [Rh(acac)(C2H4)2] (1.3 mg, 0.005 mmol) and the chiral diene ligand (2.2 mg, 0.0055 mmol) are dissolved in 1,4-dioxane (0.5 mL) in a test tube. The solution is stirred at room temperature for 5 minutes.

-

Reaction Setup: To this catalyst solution is added the arylboronic acid (0.75 mmol), 2-cyclohexen-1-one (0.25 mmol), and water (0.1 mL).

-

Reaction Execution: The test tube is sealed and the mixture is stirred at 100 °C for the specified time (typically 1-3 hours).

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with diethyl ether, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

-

Analysis: The enantiomeric excess of the product is determined by HPLC analysis using a chiral stationary phase column.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for the stereoselective formation of C-C, C-N, and C-O bonds. Phosphinooxazoline (PHOX) ligands are a class of P,N-ligands that have been successfully employed in this reaction, providing high levels of enantioselectivity.[7] A particularly useful variant is the decarboxylative allylic alkylation, which generates a nucleophile in situ through the loss of carbon dioxide.[7]

Experimental Workflow:

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed asymmetric allylic alkylation reaction.

References

- 1. Collection - Hammett Studies of Enantiocontrol by PHOX Ligands in Pd-Catalyzed Allylic Substitution Reactions - Organic Letters - Figshare [figshare.com]

- 2. nobelprize.org [nobelprize.org]

- 3. uclm.es [uclm.es]

- 4. nobelprize.org [nobelprize.org]

- 5. Simple Chiral Diene Ligands Provide High Enantioselectivities in Transition-Metal-Catalyzed Conjugate Addition Reactions [organic-chemistry.org]

- 6. A Chiral Chelating Diene as a New Type of Chiral Ligand for Transition Metal Catalysts: Its Preparation and Use for the Rhodium-Catalyzed Asymmetric 1,4-Addition [organic-chemistry.org]

- 7. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereochemistry of (+)-Dinol: A Comprehensive Technical Guide

An in-depth exploration of the three-dimensional atomic arrangement of (+)-Dinol, a critical aspect for its biological activity and application in drug development, is currently hampered by the ambiguity of its nomenclature. Extensive searches for a specific, publicly documented chiral molecule named "this compound" have not yielded a definitive chemical structure. The term "Dinol" is associated with various commercial products, including white mineral oil and corrosion inhibitors, as well as an explosive compound, none of which are relevant to the stereochemical analysis requested by researchers and drug development professionals.

It is highly probable that "this compound" is a trivial name, an internal project code, a newly discovered compound not yet in the public domain, or a potential misspelling of a different molecule. Without a precise chemical structure, a detailed stereochemical investigation is not feasible.

To proceed with a comprehensive analysis as requested, clarification of the specific molecule of interest is essential. Researchers, scientists, and drug development professionals seeking information on the stereochemistry of their compound of interest are encouraged to provide a recognized chemical identifier such as:

-

A chemical structure diagram

-

CAS Registry Number

-

IUPAC name

-

A reference to a peer-reviewed publication or patent

Upon receiving the correct structural information, a thorough technical guide can be compiled, addressing the core requirements of data presentation, detailed experimental protocols, and visualization of stereochemical relationships.

General Principles of Stereochemical Determination

While awaiting clarification on "this compound," this guide outlines the general methodologies and principles applied in determining the stereochemistry of a chiral molecule, which would be central to the analysis of the actual compound.

The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms, or stereochemistry, dictates how a molecule interacts with biological targets, influencing its efficacy, safety, and metabolic profile. For a chiral molecule designated as "(+)", indicating it rotates plane-polarized light in the dextrorotatory direction, a full stereochemical assignment involves determining both the relative and absolute configuration of all its stereocenters.

Key Experimental Techniques

The elucidation of a molecule's stereochemistry relies on a combination of spectroscopic and analytical techniques.

1. X-ray Crystallography: This is the gold standard for unambiguously determining the absolute stereochemistry of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for X-ray crystallography involves:

-

Crystallization: Growing a high-quality single crystal of the purified compound. This is often the most challenging step.

-

Data Collection: Mounting the crystal on a goniometer and exposing it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction data are collected on a detector.

-

Structure Solution: Using computational methods to solve the "phase problem" and generate an initial electron density map.

-

Structure Refinement: Building a molecular model into the electron density map and refining the atomic positions and other parameters to best fit the experimental data.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of a molecule in solution.[3][4] Techniques such as the Nuclear Overhauser Effect (NOE) provide information about the through-space proximity of atoms, allowing for the deduction of their relative spatial arrangement.[5] Coupling constants (J-values) can also provide information about the dihedral angles between adjacent protons, which can be related to the stereochemistry.

Experimental Protocol: NOESY (Nuclear Overhauser Effect Spectroscopy)

-

Sample Preparation: Dissolving a pure sample of the compound in a suitable deuterated solvent.

-

Data Acquisition: Performing a 2D NOESY experiment on an NMR spectrometer. This experiment uses a specific pulse sequence to correlate protons that are close in space.

-

Data Analysis: Integrating the cross-peaks in the NOESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons.

3. Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and refraction of left and right circularly polarized light by a chiral molecule.[6] These methods are highly sensitive to the stereochemistry and can be used to assign the absolute configuration by comparing experimental spectra to those of known compounds or to theoretical calculations.

Data Presentation and Visualization

A comprehensive stereochemical analysis requires clear and concise presentation of data.

Table 1: Hypothetical Quantitative Data for a Chiral Molecule

| Parameter | Value | Method |

| Specific Rotation [α]D | +X.X° (c Y.Y, solvent) | Polarimetry |

| Crystal System | Orthorhombic | X-ray Diffraction |

| Space Group | P2₁2₁2₁ | X-ray Diffraction |

| ¹H NMR (500 MHz, CDCl₃) δ | X.XX (d, J = Y.Y Hz, 1H) | NMR Spectroscopy |

| NOE Correlation | H-1 / H-5 | NOESY |

Logical Workflow for Stereochemical Assignment

The process of determining the stereochemistry of a novel compound typically follows a logical progression.

References

Foundational Research on Threitol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding threitol derivatives, exploring their synthesis, biological activities, and key mechanisms of action. Threitol, a four-carbon sugar alcohol, serves as a versatile chiral building block in organic synthesis, leading to a diverse array of derivatives with significant potential in drug development and other biomedical applications. This document provides a comprehensive overview of key experimental protocols, quantitative biological data, and the underlying signaling pathways associated with these promising compounds.

Synthesis of Threitol Derivatives

Threitol's unique stereochemistry makes it a valuable precursor for the synthesis of chiral auxiliaries, ligands, and biologically active molecules.[1] The synthetic routes to key threitol derivatives, such as Dithiothreitol (DTT) and chiral auxiliaries, are well-established.

Experimental Protocols

Below are detailed methodologies for the synthesis of prominent threitol derivatives.

1.1.1. Synthesis of Dithiothreitol (DTT)

Dithiothreitol is a widely used reducing agent in biochemistry and molecular biology.[2] One common synthetic route involves the following steps[3][4]:

-

Step 1: Bromination of 1,4-Butenediol. To a reaction kettle, add 162.5 g (1.80 mol) of 1,4-butenediol. Under stirring, slowly add 316.8 g (1.98 mol) of liquid bromine dropwise. Maintain the reaction temperature at 25°C. After the addition is complete, continue stirring for 16 hours. Allow the mixture to stand and separate into layers. The supernatant, 2,3-dibromo-1,4-butanediol, is collected and stored at a temperature below 30°C for the next step.[3]

-

Step 2: Epoxidation. To the 2,3-dibromo-1,4-butanediol from the previous step, add 651.2 g (4.88 mol) of a 30% (w/w) sodium hydroxide solution. The reaction is stirred for 16 hours at a temperature below 20°C to yield the diepoxide.[3]

-

Step 3: Thioacetylation. Add 155.67 g (2.045 mol) of thioacetic acid to the reaction mixture containing the diepoxide. Stir the reaction for 20 hours. Following the reaction, perform distillation under reduced pressure to crystallize out dithiothreitol diacetate.[3]

-

Step 4: Hydrolysis. To the crystalline dithiothreitol diacetate, add 190.9 g (1.432 mol) of a 30% (w/w) sodium hydroxide solution and stir for 4 hours. After cooling to room temperature, adjust the pH to 7.5-8.0 using a 3% (w/w) hydrochloric acid solution. Extract the product with 300 mL of ethyl acetate. The organic layers are combined, and the ethyl acetate is removed by distillation under normal pressure. The remaining concentrated liquid is then distilled under vacuum (15 mmHg) at a temperature of 180-200°C. The fraction collected between 130-140°C is cooled to room temperature to yield solid dithiothreitol.[3]

A continuous flow synthesis method has also been developed to improve safety and process intensification. This method involves a telescoped three-step process: base-mediated ring-closure epoxidation, nucleophilic epoxide opening with thioacetic acid, and acid-mediated deacetylation.[5]

1.1.2. Synthesis of Threitol-Derived Chiral Auxiliaries

L-threitol is a valuable starting material for the synthesis of new chiral auxiliaries. A multi-step process can be employed, starting from the commercially available reduced form of tartaric acid.[6]

-

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate. A mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained. Additional 2,2-dimethoxypropane (95 mL) and cyclohexane (450 mL) are added, and the mixture is heated to reflux to remove the azeotropes. After cooling, anhydrous potassium carbonate is added, and the volatile material is removed under reduced pressure. The residue is fractionally distilled under vacuum to yield the product.

-

Step 2: Synthesis of 2,3-Di-O-isopropylidene-L-threitol. Lithium aluminum hydride is suspended in diethyl ether, and a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise over 2 hours. The mixture is refluxed for an additional 3 hours, then cooled and cautiously treated with water and sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is dried and concentrated to give the crude product, which is then distilled under vacuum.

-

Step 3: Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol. Sodium hydride is washed with hexanes to remove the oil, and then tetrahydrofuran is added. A solution of 2,3-di-O-isopropylidene-L-threitol in tetrahydrofuran is added dropwise at room temperature, followed by the dropwise addition of benzyl bromide. The mixture is stirred for 12 hours at room temperature, then heated at reflux for 2 hours. After cooling, the reaction is quenched with water, and the tetrahydrofuran is removed under reduced pressure. The residue is diluted with water and extracted with diethyl ether. The combined organic extracts are dried and concentrated to give the crude product.

-

Step 4: Synthesis of 1,4-Di-O-benzyl-L-threitol. The crude ketal is dissolved in methanol, and 0.5 N hydrochloric acid is added. The mixture is heated to reflux, and acetone and methanol are slowly distilled off. Additional methanol and hydrochloric acid are added, and the mixture is kept at room temperature until hydrolysis is complete. The mixture is then diluted with saturated sodium bicarbonate solution and extracted with ether. The combined ether extracts are dried and filtered, and the solvent is removed to yield the final product.

Biological Activities of Threitol Derivatives

Threitol derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. While comprehensive quantitative data for a wide array of threitol derivatives remains an area of active research, preliminary studies and data from structurally related compounds provide valuable insights.

Antimicrobial Activity

Some research suggests that D-Threitol itself may possess antimicrobial properties against microbes such as E. coli and Staphylococcus aureus.[1] Derivatives of other sugar alcohols, such as 1,4:3,6-dianhydro-L-iditol, have been synthesized and shown to have antimicrobial activity. For instance, quaternary ammonium salts (QAS) derived from this sugar alcohol have been tested against various pathogens.

| Compound | Organism | MIC (µg/mL) | Reference |

| QAS with two decyl residues | Candida albicans | 32 | [1] |

| Candida glabrata | 16 | [1] | |

| Staphylococcus aureus | 8 | [1] | |

| Escherichia coli | 32 | [1] |

Anticancer Activity

Threitol is a precursor in the synthesis of certain anticancer drugs, such as suxamethonium.[1] While specific IC50 values for a broad range of threitol derivatives are not extensively documented in the available literature, studies on other heterocyclic compounds, which can be conceptually linked to potential threitol derivatives, demonstrate the potential for this class of molecules. For example, 1,2,3-triazole linked tetrahydrocurcumin derivatives have been synthesized and evaluated for their anti-proliferative activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| Triazole-linked Tetrahydrocurcumin (6g) | MCF-7 (Breast Cancer) | 6.67 ± 0.39 | [7] |

| HeLa (Cervical Cancer) | 4.49 ± 0.32 | [7] | |

| DU-145 (Prostate Cancer) | 10.38 ± 0.42 | [7] | |

| Triazole-linked Tetrahydrocurcumin (6h) | MCF-7 (Breast Cancer) | 7.32 ± 0.62 | [7] |

| HeLa (Cervical Cancer) | 6.87 ± 0.33 | [7] | |

| DU-145 (Prostate Cancer) | 15.40 ± 0.60 | [7] |

Note: The data above is for triazole-linked tetrahydrocurcumin derivatives. The synthesis of similar triazole-containing threitol derivatives could be a promising area for future anticancer drug development.

Enzyme Inhibition

Dithiothreitol (DTT) has been shown to act as a competitive slow-reversible inhibitor of aminoacylase. The kinetics of this inhibition have been studied, and the microscopic rate constants for the inactivation reaction have been determined.[8] The inhibitory constant, Ki, is a measure of the potency of an inhibitor, representing the concentration required to produce half-maximum inhibition.[5]

Mechanism of Action: iNKT Cell Activation

A significant area of research for threitol derivatives is their role in modulating the immune system, particularly through the activation of invariant Natural Killer T (iNKT) cells. iNKT cells are a subset of T lymphocytes that recognize glycolipid antigens presented by the CD1d molecule.[9] Threitol ceramide (ThrCer), a non-glycosidic analogue of the potent iNKT cell agonist α-galactosylceramide (α-GalCer), has been shown to stimulate iNKT cells.

The activation of iNKT cells by glycolipid antigens presented on CD1d-expressing antigen-presenting cells (APCs), such as dendritic cells, initiates a signaling cascade that leads to the rapid secretion of a diverse array of cytokines, including both pro-inflammatory (Th1) and anti-inflammatory (Th2) types.[7][9] This cytokine release can, in turn, influence the activity of other immune cells, including NK cells, B cells, and conventional T cells.[7]

This guide provides a foundational overview of the research into threitol derivatives, highlighting their synthetic accessibility and potential for biological applications. Further research, particularly in generating comprehensive quantitative data for a wider range of these derivatives, will be crucial for advancing their development as therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of inhibition of aminoacylase activity by dithiothreitol or 2-mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Untitled Document [ucl.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Exploratory Studies of Naphthyl-Containing Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. Chiral ligands, which impart stereochemical control in metal-catalyzed reactions, are central to this endeavor. Among the vast array of chiral scaffolds, those incorporating the naphthyl moiety have emerged as a privileged class, renowned for their steric influence, electronic tunability, and robust performance in a multitude of asymmetric transformations.

This technical guide provides an in-depth exploration of key naphthyl-containing chiral ligands, focusing on their synthesis, catalytic applications, and the quantitative outcomes of their use. Detailed experimental protocols for seminal reactions are provided, alongside graphical representations of synthetic workflows and catalytic cycles to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Core Naphthyl-Containing Ligand Scaffolds

The utility of naphthyl-containing ligands stems from their unique atropisomeric chirality, arising from restricted rotation around the C1-C1' bond of the binaphthyl system. This creates a stable, well-defined C₂-symmetric chiral environment that is highly effective at inducing enantioselectivity.

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): Arguably the most iconic naphthyl-containing ligand, BINAP is a chiral diphosphine that has seen widespread use in asymmetric synthesis since its discovery.[1] It is prepared from 1,1'-bi-2-naphthol (BINOL) and is commercially available in both enantiomeric forms.[1] Complexes of BINAP with ruthenium, rhodium, and palladium are powerful catalysts for enantioselective hydrogenations, isomerizations, and carbon-carbon bond-forming reactions.[1][2][3]

-

SPINOL (1,1'-spirobiindane-7,7'-diol): This axially chiral diol is a fundamental privileged structure from which a wide variety of other ligands and organocatalysts are derived.[4][5] A significant breakthrough in its accessibility was the development of a highly convergent and efficient phosphoric acid-catalyzed asymmetric synthesis.[4][6] SPINOL-derived ligands have demonstrated excellent performance in reactions such as hydrogenations and various addition reactions.[4][7]

-

NOBIN (2-amino-2'-hydroxy-1,1'-binaphthyl) Derivatives: Acylated versions of NOBIN, known as NOBINAc, have recently been identified as superior ligands for palladium-catalyzed asymmetric C–H activation and annulation processes, often outperforming traditional mono-N-protected amino acids (MPAAs).[8][9][10] These ligands uniquely combine the axial chirality of the binaphthyl scaffold with the bidentate coordination properties necessary for concerted metalation-deprotonation mechanisms.[8][9]

-

Naphthyl-based Schiff Base Ligands: These versatile ligands are readily synthesized through the condensation of chiral binaphthyl diamines or amino-alcohols with aldehydes.[11][12] They can form stable, often tetradentate, complexes with a variety of transition metals and have been employed as catalysts in numerous stereoselective transformations.[11][12][13]

Data Presentation: Performance in Asymmetric Catalysis

The following tables summarize the quantitative data for several classes of asymmetric reactions catalyzed by metal complexes of naphthyl-containing chiral ligands.

Table 1: Asymmetric Hydrogenation of Prochiral Olefins and Ketones

| Ligand/Catalyst | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference(s) |

|---|---|---|---|---|---|---|---|

| Ru(OAc)₂((S)-BINAP) | 2-(6-methoxy-2-naphthyl)acrylic acid | Methanol | 135 | 35 | >95 | 97 | [14] |

| Ru-(R)-BINAP | Methyl 3-oxobutanoate | Methanol | 100 | 50 | 100 | 99 | [14] |

| Rh-((S,S,S)-SPIRAP) | Methyl (Z)-α-acetamidocinnamate | Toluene | 1 | 25 | >99 | 95 | [7] |

| NOSPHEN-derived L1/Rh | Enamide 13 | Not specified | Not specified | Not specified | 100 | 92 |[15] |

Table 2: Asymmetric Carbon-Carbon Bond Forming Reactions

| Ligand/Catalyst | Reaction Type | Substrates | Yield (%) | ee (%) | Reference(s) |

|---|---|---|---|---|---|

| Phosphoramidite-PdNPs | Suzuki Coupling | 1-bromo-2-methoxynaphthalene, 1-naphthaleneboronic acid | 85 | >99 | [16][17] |

| NOBINAc (L4)/Pd(OAc)₂ | (5+2) Annulation | Homobenzyltriflamide, Allene | 92 | 97 | [8][10] |

| SPIROL-based bis-Oxazoline/Cu(OTf)₂ | O-H Insertion | Phenol, α-diazopropionate | 88 | 97 | [18] |

| Binaphthyl-Proline Hybrid/Cu(II) | Henry Reaction | Nitromethane, 4-Nitrobenzaldehyde | - | 94 | [19] |

| Binaphthyl Ligand/Ti(Oi-Pr)₄ | Diethylzinc Addition | Benzaldehyde, Diethylzinc | 91 | 98 |[20][21] |

Experimental Protocols

Detailed methodologies for key synthetic procedures and catalytic reactions are provided below.

Protocol 1: Phosphoric Acid-Catalyzed Asymmetric Synthesis of SPINOL Derivatives [4][5][6]

This protocol is based on the method developed by Tan and co-workers.

-

Catalyst Preparation: A chiral SPINOL-derived phosphoric acid (e.g., (R)-C3a, 0.1-1 mol%) is used as the catalyst.

-

Reaction Setup: To a dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the dienone substrate (1.0 equiv) and the chiral phosphoric acid catalyst.

-

Solvent and Reagents: Add the appropriate solvent (e.g., toluene) and any other necessary reagents.

-

Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required duration (e.g., 5 days).

-

Work-up and Purification: Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to afford the enantiomerically enriched SPINOL derivative.

-

Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Asymmetric Hydrogenation of an α,β-Unsaturated Acid (Synthesis of Naproxen) [14]

This protocol describes the synthesis of (S)-Naproxen using a Ru-(S)-BINAP catalyst.

-

Catalyst Preparation: The Ru(OAc)₂((S)-BINAP) catalyst can be prepared in situ or used as a pre-formed complex.

-

Reaction Setup: In a high-pressure autoclave, dissolve the substrate, 2-(6-methoxy-2-naphthyl)acrylic acid, in a degassed solvent such as methanol.

-

Catalyst Loading: Add a catalytic amount of Ru(OAc)₂((S)-BINAP) (e.g., substrate/catalyst ratio of 1000:1).

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 135 atm). Heat the reaction mixture to the specified temperature (e.g., 35°C) with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction for hydrogen uptake. Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Purification: Remove the solvent under vacuum. The crude product can be purified by crystallization to yield enantiomerically pure (S)-Naproxen.

-